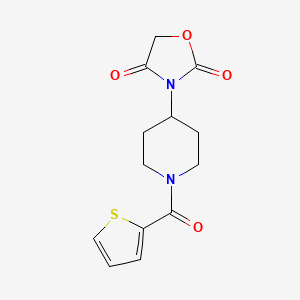

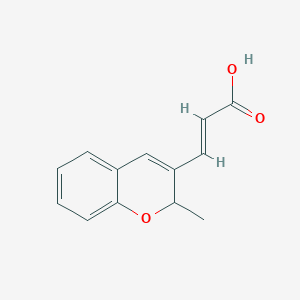

![molecular formula C12H11N3O B2442473 1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one CAS No. 1588522-05-7](/img/structure/B2442473.png)

1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

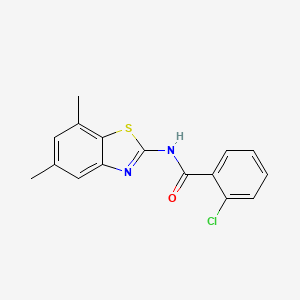

The compound “1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one” is also known as Flubromazolam . It is a triazole analogue of the designer benzodiazepine, flubromazepam . It is composed of a benzene ring fused to a seven-triazole membered 1,4-diazepine ring that is also fused to a 1,2,4 ring . An alkyl methyl (-CH3) is attached at the 1-position of the triazole ring, a 2-fluorophenyl ring is attached at the 6-position of the diazapine ring, and a bromine is attached at the 8-position of the benzene ring .

Molecular Structure Analysis

The molecular formula of Flubromazolam is C17H12BrFN4 and it has a molecular weight of 371.21 g/mol . The structure of Flubromazolam is composed of a benzene ring fused to a seven-triazole membered 1,4-diazepine ring that is also fused to a 1,2,4 ring .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Benzotriazoloazepine Derivatives

Researchers synthesized new benzotriazoloazepine derivatives, including structures similar to 1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one, and initially screened their anticonvulsant activities. The synthesis process involved reactions with various hydrazides and hydrazine hydrate, revealing the potential for a range of benzotriazoloazepine compounds with medicinal properties (Zhang et al., 2013).

Anticonvulsant Activity Evaluation

A series of derivatives of 1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one was synthesized and their anticonvulsant activities evaluated using the maximal electroshock (MES) test. The neurotoxic effects were also determined, with some compounds showing significant effectiveness and low toxicity, indicating their potential use in treating seizures or epilepsy (Piao et al., 2012).

Synthesis and Screening for Anticonvulsant Agents

Another study focused on synthesizing 8-alkylamino derivatives of 1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one. These compounds were screened for their anticonvulsant activities, with some showing promising results and better performance than standard antiepileptic drugs in tests. This highlights their potential in developing new anticonvulsant medications (Wu et al., 2016).

Wirkmechanismus

Flubromazolam, similar to schedule IV benzodiazepines (such as alprazolam, clonazepam, diazepam), binds to the benzodiazepine receptors with high affinity and efficacy . It possesses central nervous system depressant effects, such as anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant effects .

Safety and Hazards

The recreational use of Flubromazolam may result in prolonged, severe intoxication associated with coma, hypotension, and rhabdomyolysis (a breakdown of muscle tissue leading to the release of dangerous protein into the bloodstream) . Intoxication due to Flubromazolam is characterized by excessive drowsiness, partial amnesia, and inability to follow or participate in conversation .

Eigenschaften

IUPAC Name |

1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-8-13-14-12-7-6-11(16)9-4-2-3-5-10(9)15(8)12/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTGWSNIKCSYOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3C(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

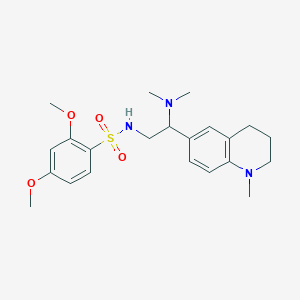

![methyl 5-((3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2442393.png)

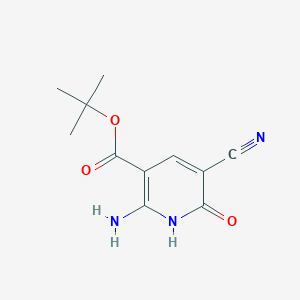

![1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2442394.png)

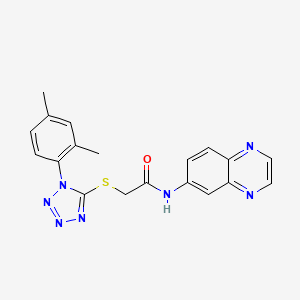

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2442396.png)

![2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2442406.png)